molecular formula C15H24O3S B13829587 2-Nonylbenzenesulfonic acid

2-Nonylbenzenesulfonic acid

Cat. No.: B13829587
M. Wt: 284.4 g/mol
InChI Key: IVMUPSZAZLJPIM-UHFFFAOYSA-N
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Description

2-Nonylbenzenesulfonic acid is an organic compound belonging to the class of aromatic sulfonic acids. It is characterized by a nonyl group attached to the benzene ring, which is further substituted with a sulfonic acid group. This compound is known for its surfactant properties and is widely used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nonylbenzenesulfonic acid can be synthesized through the sulfonation of nonylbenzene. The reaction typically involves the use of fuming sulfuric acid or sulfur trioxide as sulfonating agents. The process is carried out under controlled temperatures to ensure the selective formation of the sulfonic acid group on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous sulfonation processes. These methods utilize reactors where nonylbenzene and sulfur trioxide are continuously fed, and the product is continuously removed. This approach ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Nonylbenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Esterification: The sulfonic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Sulfur Trioxide and Fuming Sulfuric Acid: Used for sulfonation reactions.

    Phosphorus Halogenides: Employed in the formation of sulfonyl halides.

    Alkali Hydroxides: Used in neutralization and substitution reactions.

Major Products:

    Sulfonyl Halides: Formed through reactions with phosphorus halogenides.

    Esters: Produced via esterification with alcohols.

Scientific Research Applications

2-Nonylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2-nonylbenzenesulfonic acid is primarily related to its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different substances. This property is particularly useful in emulsification and dispersion processes. At the molecular level, the nonyl group provides hydrophobic interactions, while the sulfonic acid group offers hydrophilic interactions, making the compound amphiphilic.

Comparison with Similar Compounds

    Benzenesulfonic Acid: Lacks the nonyl group, making it less hydrophobic.

    Dodecylbenzenesulfonic Acid: Contains a longer alkyl chain, resulting in different surfactant properties.

    Toluene Sulfonic Acid: Has a methyl group instead of a nonyl group, affecting its solubility and reactivity.

Uniqueness: 2-Nonylbenzenesulfonic acid is unique due to its specific balance of hydrophobic and hydrophilic properties, making it an effective surfactant in various applications. Its nonyl group provides a distinct hydrophobic character, while the sulfonic acid group ensures solubility in water and other polar solvents.

Properties

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

2-nonylbenzenesulfonic acid

InChI

InChI=1S/C15H24O3S/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)19(16,17)18/h9-10,12-13H,2-8,11H2,1H3,(H,16,17,18)

InChI Key

IVMUPSZAZLJPIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1S(=O)(=O)O

Origin of Product

United States

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